molecular formula C10H11IO3 B8562269 1-(2,4-Dihydroxy-3-iodophenyl)-2-methylpropan-1-one

1-(2,4-Dihydroxy-3-iodophenyl)-2-methylpropan-1-one

Cat. No. B8562269
M. Wt: 306.10 g/mol
InChI Key: MWOGNXZJWMLRTF-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Mechanically stir suspensions of 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one (818 g, 4.54 mol) in ethanol (3 L) and water (6 L) in two separate 22-L Morton flasks. Treat each suspension with potassium iodate (170 g, 794 mmol) and iodine (410 g, 1.62 mol) and allow to stir over night at room temperature. Dilute the mixtures with water (2 L), adjust pH to 4 by adding 5N hydrochloric acid, then extract twice with 4 L of ethyl acetate. Wash organic layers once with dilute aqueous sodium bisulfite, brine, dry with magnesium sulfate, filter, combine both filtrates, and evaporate to 2.6 Kg of a black solid. Chromatograph 500 g portions of the solid on 3.5 Kg of silica gel, eluting with 80% dichloromethane in heptane to provide the title compound (1357 g, 49% yield) in approximately 97% purity (HPLC shows 97% purity, with 3% 3,5-diiodo analog; LCMS confirms both. HPLC Rt=4.75 min; 1H NMR (CDCl3) δ 14.07 (s, 1H), 7.72 (d, J=8.0 Hz, 1H), 6.62 (d, J=8.0 Hz, 1H), 6.02 (s, 1H), 3.53 (hept, J=8.0 Hz, 1H), 1.24 (d, J=8.0 Hz, 6H); MS (m/z): 307.0 (M+1).
Quantity
818 g
Type
reactant
Reaction Step One
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[I:14]([O-])(=O)=O.[K+].II.Cl>C(O)C.O>[OH:1][C:2]1[C:7]([I:14])=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:13])[CH:10]([CH3:11])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
818 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C(C)C)=O
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Name
Quantity
6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
I(=O)(=O)[O-].[K+]
Name
Quantity
410 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract twice with 4 L of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layers once with dilute aqueous sodium bisulfite, brine, dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to 2.6 Kg of a black solid
WASH
Type
WASH
Details
Chromatograph 500 g portions of the solid on 3.5 Kg of silica gel, eluting with 80% dichloromethane in heptane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1I)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1357 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 558.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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